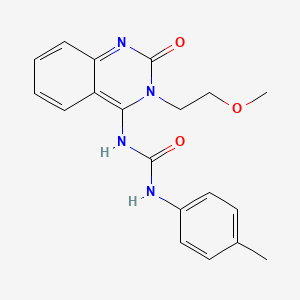
4-Chloro-5-nitro-1,3-thiazol-2-ylamine
Übersicht
Beschreibung
4-Chloro-5-nitro-1,3-thiazol-2-ylamine, also known as CNTL, is a nitrogen-containing heterocycle with a thiazole ring. It is an important intermediate in the synthesis of a wide range of compounds, including fungicides, antibiotics, and anti-tumor agents. CNTL has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-nitro-1,3-thiazol-2-ylamine has been used in a variety of scientific research applications, including the synthesis of fungicides, antibiotics, and anti-tumor agents. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as thiazole derivatives and quinazolinones. 4-Chloro-5-nitro-1,3-thiazol-2-ylamine has also been used in the synthesis of a number of other compounds, including chiral compounds, polymers, and dyes.
Wirkmechanismus
Mode of Action:
- Electrophilic and Nucleophilic Substitution : The thiazole ring in this compound is planar and aromatic. It can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Pharmacokinetics (ADME Properties):
- Absorption : The compound’s solubility profile indicates slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents .
Action Environment:
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-5-nitro-1,3-thiazol-2-ylamine is a versatile and cost-effective compound that can be used in a variety of scientific research applications. It is relatively easy to synthesize and can be used in a variety of reactions. However, it can be toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
4-Chloro-5-nitro-1,3-thiazol-2-ylamine has a wide range of potential applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are still being investigated. Possible future directions include further research into its biochemical and physiological effects, its use in the synthesis of new compounds, and its use as a starting material in the synthesis of new drugs. Additionally, further research into its mechanism of action, its advantages and limitations for lab experiments, and its potential applications in medicine could be conducted.
Eigenschaften
IUPAC Name |
4-chloro-5-nitro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2S/c4-1-2(7(8)9)10-3(5)6-1/h(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQXMAUNJJIUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2996303.png)
![N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B2996304.png)
![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2996305.png)
![Ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2996306.png)

![5-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2996312.png)
![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)

![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)


![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)

![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)